This compound falls under the category of carboxamides, specifically featuring a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of the 1,4-dioxaspiro structure indicates a spirocyclic compound where two rings share one common atom, which in this case is part of a dioxane-like structure.
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide typically involves several steps, including the formation of key intermediates.
The molecular formula for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide is , with a molecular weight of approximately 281.37 g/mol.
The structure can be represented using SMILES notation: O=C(NCC1COC2(CCCCC2)O1)c1cccs1
, indicating the arrangement of atoms and bonds in the molecule.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide can participate in various chemical reactions:
The mechanism of action for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide is primarily based on its interaction with biological targets:
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide exhibits several notable physical and chemical properties:
The solubility profile in various solvents is crucial for applications in drug formulation and biological assays.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide has several scientific applications:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4